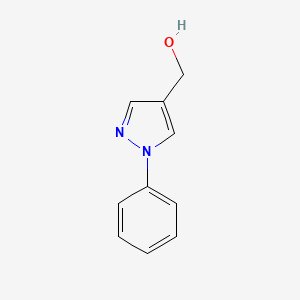

(1-phenyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality (1-phenyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVQFRIXFGLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356391 | |

| Record name | (1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70817-26-4 | |

| Record name | (1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(1-phenyl-1H-pyrazol-4-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenyl-1H-pyrazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven experimental protocols, and present comparative data to inform methodological choices. The guide is structured to follow a logical progression from the construction of the pyrazole core to the final functional group manipulation, ensuring a thorough understanding for researchers at all levels of expertise.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] (1-Phenyl-1H-pyrazol-4-yl)methanol, in particular, serves as a versatile precursor for the synthesis of more complex molecules, leveraging the reactivity of its primary alcohol functionality.

The synthesis of this target molecule is typically approached via a two-stage strategy:

-

Formation of the 1-Phenylpyrazole Core with C4-Functionalization : The primary challenge lies in constructing the disubstituted pyrazole ring with a functional group at the 4-position that can be readily converted to a hydroxymethyl group.

-

Reduction to the Target Alcohol : The final step involves the reduction of a C4-carbonyl group (aldehyde or ester) to the primary alcohol.

This guide will focus on the most prevalent and efficient methodologies for achieving these strategic goals.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (1-phenyl-1H-pyrazol-4-yl)methanol points to two primary precursors: 1-phenyl-1H-pyrazole-4-carbaldehyde and a corresponding pyrazole-4-carboxylic acid ester. The aldehyde is arguably the most common intermediate, accessible through formylation of the 1-phenylpyrazole parent heterocycle.

Caption: Retrosynthetic pathways for (1-phenyl-1H-pyrazol-4-yl)methanol.

Primary Synthetic Pathway: Vilsmeier-Haack Formylation and Subsequent Reduction

This is the most widely adopted and versatile route. It involves the initial synthesis of the 1-phenylpyrazole ring, followed by regioselective formylation at the C4 position, and concludes with the reduction of the resulting aldehyde.

Step 1: Synthesis of the 1-Phenylpyrazole Heterocycle

The construction of the pyrazole ring is a foundational step. While numerous methods exist[3][4], a common approach involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent.

Step 2: Vilsmeier-Haack Formylation of 1-Phenylpyrazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5] For pyrazoles, the reaction demonstrates high regioselectivity for the C4 position, which is the most nucleophilic carbon on the ring.[1]

The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][7][8] This electrophile is then attacked by the electron-rich pyrazole ring.

Caption: Workflow for the Vilsmeier-Haack formylation of 1-phenylpyrazole.

This formylation is a robust and high-yielding reaction, making it the preferred method for introducing the C4-aldehyde functionality.[9][10][11]

Step 3: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. This transformation is straightforward and can be accomplished with a variety of reducing agents.

-

Sodium Borohydride (NaBH₄) : A mild and selective reducing agent, ideal for this transformation. It is typically used in alcoholic solvents like methanol or ethanol at room temperature. Its chemoselectivity ensures that other potentially reducible groups are left intact.

-

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent. While effective, it is less commonly used for this specific step due to its higher reactivity and the need for anhydrous conditions and careful quenching procedures.[12]

The choice of reducing agent depends on the overall substrate and the desired reaction conditions. For this specific transformation, NaBH₄ is generally sufficient and safer to handle.

Alternative Pathway: Reduction of a Pyrazole-4-Carboxylate Ester

An alternative route involves the synthesis of a pyrazole-4-carboxylate ester, followed by its reduction to the target alcohol.[13]

Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

This intermediate can be prepared through various cyclization strategies that directly install the ester functionality.

Step 2: Reduction of the Ester

Esters are less reactive than aldehydes and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[12] The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Protocols

Protocol 5.1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

-

Reagents : 1-Phenylpyrazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Crushed ice, Sodium bicarbonate (NaHCO₃).

-

Procedure :

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold, anhydrous DMF (10 volumes). Stir for 30 minutes at 0°C.

-

To this mixture, add 1-phenylpyrazole (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Protocol 5.2: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde to (1-phenyl-1H-pyrazol-4-yl)methanol

-

Reagents : 1-Phenyl-1H-pyrazole-4-carbaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Water, Ethyl acetate.

-

Procedure :

-

Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (20 volumes) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1-phenyl-1H-pyrazol-4-yl)methanol. The product can be further purified by column chromatography if necessary.

-

Protocol 5.3: Reduction of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate using LiAlH₄

-

Reagents : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 1 M Sodium hydroxide (NaOH), Anhydrous Magnesium sulfate (MgSO₄).

-

Procedure :

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.[12]

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (X mL), 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes.

-

Add anhydrous MgSO₄ and stir for another 30 minutes.

-

Filter the solids through a pad of Celite, washing the filter cake with THF.

-

Combine the filtrates and evaporate the solvent to give the crude (1-phenyl-1H-pyrazol-4-yl)methanol.[12] Purify by column chromatography as needed.

-

Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. Note that yields are highly dependent on reaction scale and purification methods.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Vilsmeier-Haack Formylation | POCl₃ | DMF | 60-70 | 4-6 | 70-90 |

| 2 | Aldehyde Reduction | NaBH₄ | Methanol | 0 - RT | 2-3 | 85-95 |

| 3 | Ester Reduction | LiAlH₄ | THF | 0 - RT | 12-16 | 75-90 |

Conclusion

The synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol is well-established in the chemical literature. The most reliable and high-yielding pathway proceeds through the Vilsmeier-Haack formylation of 1-phenylpyrazole to furnish the key aldehyde intermediate, which is then cleanly reduced to the target alcohol using sodium borohydride. This route offers advantages in terms of reagent availability, operational simplicity, and high overall yield. The alternative pathway involving the reduction of a pyrazole-4-carboxylate ester provides a viable option, particularly if the ester intermediate is more readily accessible. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important molecular building block.

References

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

-

STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

SlideShare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

- Google Patents.

-

ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

-

ACS Publications. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

- Google Patents. Process for the production of pyrazoles.

-

BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

ResearchGate. A one-step synthesis of pyrazolone. [Link]

-

ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. degres.eu [degres.eu]

- 10. jocpr.com [jocpr.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (1-phenyl-1H-pyrazol-4-yl)methanol: A Key Heterocyclic Building Block

Introduction: The Strategic Importance of the Phenyl-Pyrazole Scaffold

The landscape of modern medicinal chemistry is dominated by heterocyclic scaffolds, among which the pyrazole nucleus holds a place of distinction.[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a cornerstone in the design of a multitude of clinically significant therapeutic agents.[3][4] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns make it a "privileged scaffold" for engaging with a wide array of biological targets.[2][3]

This guide focuses on a specific, highly valuable derivative: (1-phenyl-1H-pyrazol-4-yl)methanol . This compound serves as a critical building block, integrating the rigid, aromatic pyrazole core with a reactive hydroxymethyl group and a lipophilic phenyl substituent. This trifecta of functional groups provides a versatile platform for synthetic elaboration, enabling its incorporation into more complex molecular architectures. Understanding the fundamental chemical properties, structure, and reactivity of this molecule is paramount for researchers aiming to leverage its potential in drug discovery, agrochemicals, and materials science. This document provides a comprehensive technical overview, from its core physicochemical properties to its synthesis and documented applications, grounded in established scientific literature.

Part 1: Core Molecular Profile and Physicochemical Properties

The identity and behavior of a chemical compound are dictated by its structure and resulting physical properties. (1-phenyl-1H-pyrazol-4-yl)methanol is a white to off-white solid at room temperature, characterized by the following fundamental parameters.

Chemical Structure

The molecule consists of a pyrazole ring substituted with a phenyl group at the N1 position and a methanol group at the C4 position. This specific arrangement of substituents dictates its reactivity and steric profile.

Figure 1: Chemical structure of (1-phenyl-1H-pyrazol-4-yl)methanol.

Physicochemical and Spectroscopic Data

A summary of the key identifying and physical properties is provided below. While experimental spectroscopic data for this specific molecule is not extensively published, typical chemical shifts and vibrational frequencies can be inferred from closely related analogues.[5][6][7][8][9]

| Property | Value / Description | Reference |

| IUPAC Name | (1-phenyl-1H-pyrazol-4-yl)methanol | - |

| CAS Number | 70817-26-4 | [10] |

| Molecular Formula | C₁₀H₁₀N₂O | [10] |

| Molecular Weight | 174.20 g/mol | [10] |

| Appearance | White to off-white solid | - |

| Melting Point | ~145-146 °C (for isomer phenyl(1H-pyrazol-4-yl)methanol) | [11] |

| Boiling Point | ~395.6 ± 27.0 °C (Predicted) | [11] |

| Density | ~1.256 ± 0.06 g/cm³ (Predicted) | [11] |

| ¹H NMR (CDCl₃) | Expected signals: δ 7.2-7.8 (m, 5H, Phenyl-H), δ 7.5-7.9 (s, 2H, Pyrazole-H), δ 4.6-4.8 (d, 2H, -CH₂-), δ 1.5-2.5 (t, 1H, -OH) | Inferred |

| ¹³C NMR (CDCl₃) | Expected signals: δ 140-142, 120-130 (Phenyl-C), δ 135-145, 115-125 (Pyrazole-C), δ 55-65 (-CH₂OH) | Inferred |

| IR (KBr, cm⁻¹) | Expected signals: 3200-3400 (O-H stretch), 3100-3150 (Aromatic C-H stretch), 1500-1600 (C=C, C=N stretch), 1000-1100 (C-O stretch) | Inferred |

Part 2: Synthesis, Reactivity, and Experimental Protocols

The utility of (1-phenyl-1H-pyrazol-4-yl)methanol as a building block is intrinsically linked to its synthesis and subsequent chemical reactivity.

Synthetic Strategies

The synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol typically originates from a pre-formed 1-phenyl-1H-pyrazole core, which is then functionalized at the 4-position. Two prevalent and reliable routes include:

-

Reduction of a Carboxylic Acid Ester: A common and high-yielding approach involves the reduction of a corresponding ester, such as ethyl 1-phenyl-1H-pyrazole-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[12]

-

Reduction of an Aldehyde: Alternatively, the compound can be synthesized via the reduction of 1-phenyl-1H-pyrazole-4-carbaldehyde.[13] This method employs milder reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, which offers advantages in terms of safety and functional group tolerance.

Figure 2: Workflow for synthesis via ester reduction.

Causality in Experimental Design

-

Choice of Reducing Agent: The selection between LiAlH₄ and NaBH₄ is critical. LiAlH₄ is a highly reactive, non-selective reducing agent necessary for the challenging reduction of esters. Its use mandates strictly anhydrous conditions to prevent violent quenching with water. In contrast, NaBH₄ is milder and suitable for reducing aldehydes, allowing for the use of protic solvents like methanol or ethanol, simplifying the experimental setup.

-

Solvent System: Anhydrous tetrahydrofuran (THF) or diethyl ether is used for LiAlH₄ reductions because these solvents are aprotic and can dissolve the hydride complex. For NaBH₄ reductions, alcoholic solvents are preferred as they can protonate the intermediate alkoxide to yield the final alcohol product.

-

Workup Procedure: The workup for a LiAlH₄ reaction is a critical safety step. A careful, sequential addition of water and then a base (like NaOH) or a chelating agent (like Rochelle's salt) is required to safely quench excess hydride and precipitate the aluminum salts, allowing for easy filtration and product isolation.

Detailed Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a reliable method for synthesizing (1-phenyl-1H-pyrazol-4-yl)methanol from its corresponding aldehyde. This method is chosen for its operational simplicity and higher safety profile compared to LiAlH₄ reductions.

Materials:

-

1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH) (approx. 10 mL per gram of aldehyde)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. The causality here is to control the initial exothermic reaction upon addition of the hydride, preventing potential side reactions or runaway conditions.

-

Reagent Addition: Slowly add sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate. The rationale for using ethyl acetate is its good solvency for the product and immiscibility with water.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

-

Concentration: Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude (1-phenyl-1H-pyrazol-4-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Part 3: Applications in Drug Discovery

The true value of (1-phenyl-1H-pyrazol-4-yl)methanol lies in its application as a versatile scaffold in drug design. The phenylpyrazole core is a key pharmacophore in numerous inhibitors targeting critical disease pathways, particularly in oncology and inflammation.

-

Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif, a crucial interaction for inhibiting protein kinases. Phenyl-pyrazole derivatives have been successfully developed as potent inhibitors of kinases like BCR-ABL, which is implicated in chronic myelogenous leukemia.[14]

-

Anti-Apoptotic Protein Inhibitors: Derivatives have been designed to target anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[15] Inhibiting these proteins can restore the natural process of programmed cell death (apoptosis) in cancer cells.

-

Antioxidant and Anti-inflammatory Agents: The pyrazole nucleus is associated with antioxidant and anti-inflammatory properties.[6] The ability to modify the scaffold allows for the fine-tuning of these activities, leading to the discovery of novel therapeutic agents.[9]

Figure 3: Role as a versatile scaffold in developing diverse bioactive agents.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (1-phenyl-1H-pyrazol-4-yl)methanol is essential for ensuring laboratory safety. While a specific, comprehensive safety datasheet for this exact compound is not universally available, data from closely related pyrazole-containing molecules provide a strong basis for safe handling protocols.[16][17]

-

GHS Hazard Classification (Inferred):

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[16][19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][19]

-

Avoid direct contact with skin, eyes, and clothing.[19]

-

Wash hands thoroughly after handling.[19]

-

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

References

- (1-Phenyl-1H-pyrazol-4-yl)methanol AldrichCPR 70817-26-4. Sigma-Aldrich.

- (1-Phenyl-1H-pyrazol-4-yl)methanol synthesis. ChemicalBook.

- SAFETY DATA SHEET - Methanol.

- Safety D

- SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol. Fisher Scientific.

- Synthesis and Biological Activity of Some Novel Phenyl Pyrazoline Derivatives.

- phenyl(1H-pyrazol-4-yl)methanol Product Description. ChemicalBook.

- (1-methyl-1H-pyrazol-4-yl)methanol. PubChem.

- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

- Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed.

- General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry.

- [2-(1H-PYRAZOL-1-YL)PHENYL]METHANOL. MOLBASE.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.

- Phenyl(1H-pyrazol-4-yl)methanol. Biosynth.

- Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).

- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PubMed Central.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- [4-(1H-Pyrazol-1-yl)phenyl]methanol, 97%, Thermo Scientific. Fisher Scientific.

- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

- 1. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (1-Phenyl-1H-pyrazol-4-yl)methanol AldrichCPR 70817-26-4 [sigmaaldrich.com]

- 11. 37599-31-8 CAS MSDS (phenyl(1H-pyrazol-4-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. (1-Phenyl-1H-pyrazol-4-yl)methanol synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. [4-(1H-Pyrazol-1-yl)phenyl]methanol, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. methanex.com [methanex.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Spectroscopic Characterization of (1-phenyl-1H-pyrazol-4-yl)methanol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (1-phenyl-1H-pyrazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Significance of (1-phenyl-1H-pyrazol-4-yl)methanol

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The title compound, (1-phenyl-1H-pyrazol-4-yl)methanol, serves as a valuable building block in the synthesis of more complex molecules. Its structural characterization is paramount for ensuring the purity, identity, and quality of starting materials and final products in a research and development setting. This guide will walk through the essential spectroscopic techniques used to unequivocally identify and characterize this molecule.

Synthesis and Sample Preparation

The synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol is most commonly achieved through the reduction of a suitable precursor, such as ethyl 1-phenyl-1H-pyrazole-4-carboxylate. This transformation is typically carried out using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize (1-phenyl-1H-pyrazol-4-yl)methanol from ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

Methodology:

-

A solution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford (1-phenyl-1H-pyrazol-4-yl)methanol as a solid.

Caption: Synthetic workflow for (1-phenyl-1H-pyrazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1-phenyl-1H-pyrazol-4-yl)methanol is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The predicted chemical shifts are influenced by the electronic effects of the pyrazole and phenyl rings, as well as the hydroxyl and methylene groups.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Singlet | 1H | H-5 (pyrazole) |

| ~7.6 - 7.8 | Multiplet | 2H | ortho-H (phenyl) |

| ~7.4 - 7.6 | Multiplet | 2H | meta-H (phenyl) |

| ~7.2 - 7.4 | Multiplet | 1H | para-H (phenyl) |

| ~7.5 | Singlet | 1H | H-3 (pyrazole) |

| ~4.6 | Doublet | 2H | -CH₂- |

| ~2.0 - 3.0 | Singlet (broad) | 1H | -OH |

Interpretation:

-

Aromatic Protons: The protons on the phenyl ring will appear as a series of multiplets in the aromatic region (δ 7.2-7.8 ppm). The ortho-protons are expected to be the most downfield due to the deshielding effect of the pyrazole ring.

-

Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets, with H-5 typically being more downfield than H-3 due to the influence of the adjacent phenyl group at the N-1 position. For comparison, in the parent (1H-pyrazol-4-yl)methanol, the two pyrazole protons appear as singlets at δ 7.58 and 7.40 ppm.[2]

-

Methylene Protons: The methylene protons (-CH₂-) adjacent to the pyrazole ring and the hydroxyl group will appear as a doublet, coupled to the hydroxyl proton.

-

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-5 (pyrazole) |

| ~139 | C-ipso (phenyl) |

| ~129 | C-meta (phenyl) |

| ~128 | C-para (phenyl) |

| ~125 | C-3 (pyrazole) |

| ~120 | C-ortho (phenyl) |

| ~118 | C-4 (pyrazole) |

| ~55 | -CH₂- |

Interpretation:

-

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will resonate in the downfield region (δ 110-150 ppm). The C-5 of the pyrazole ring is expected to be the most downfield among the pyrazole carbons.

-

Methylene Carbon: The carbon of the methylene group (-CH₂-) will appear in the upfield region (δ ~55 ppm).

Caption: Predicted NMR assignments for (1-phenyl-1H-pyrazol-4-yl)methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1580-1620 | Medium-Strong | C=C stretch (aromatic ring) |

| 1450-1550 | Medium-Strong | C=N, C=C stretch (pyrazole ring) |

| 1000-1250 | Strong | C-O stretch (alcohol) |

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the pyrazole ring will give rise to a series of bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular ion) |

| 155 | [M - OH]⁺ |

| 145 | [M - CH₂OH]⁺ |

| 117 | [C₆H₅N₂]⁺ (Phenylpyrazole fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (174.2 g/mol ).

-

Fragmentation Pattern: Aromatic alcohols often show a prominent molecular ion peak.[5] Common fragmentation pathways for alcohols include the loss of a hydroxyl radical ([M - OH]⁺) and alpha-cleavage.[6] In this case, cleavage of the C-C bond between the methylene group and the pyrazole ring would lead to the loss of the CH₂OH radical, resulting in a fragment at m/z 145. Further fragmentation can lead to the formation of the stable phenyl radical cation at m/z 77 and the phenylpyrazole cation at m/z 117.

Caption: Plausible mass fragmentation pathway of (1-phenyl-1H-pyrazol-4-yl)methanol.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural confirmation of (1-phenyl-1H-pyrazol-4-yl)methanol. By understanding the principles behind each technique and correlating the expected spectral features with the molecular structure, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]

-

Fiveable. Interpreting Infrared Spectra | Organic Chemistry Class Notes. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

YouTube. Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Whitman College. GCMS Section 6.10. [Link]

-

PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]

-

Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. Alcohol : Mass Spectra Fragmentation Patterns. [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

-

Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). [Link]

-

University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

-

Nepal Journals Online. View of Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl). [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

-

NIST. 1H-Pyrazole, 1-phenyl-. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. fiveable.me [fiveable.me]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Biological Activity Screening of Pyrazole Derivatives: From High-Throughput Assays to Mechanistic Insights

An In-Depth Technical Guide:

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic scaffold has proven to be a remarkably versatile template for drug design.[2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] Consequently, pyrazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[4][5][6]

Many blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring its clinical significance.[7] This guide provides a comprehensive technical overview of the essential screening methodologies used to identify and characterize the biological activities of novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental workflows.

Part 1: Anticancer Activity Screening Cascade

The development of pyrazole-based anticancer agents has been a highly fruitful area of research.[8][9] These compounds exert their effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and, most notably, the inhibition of protein kinases that are critical for tumor growth and survival.[4][9][10][11] A systematic screening cascade is crucial to efficiently identify promising lead compounds from a library of novel derivatives.

Typical Anticancer Screening Workflow

A logical progression from broad cytotoxicity screening to specific mechanistic and enzymatic assays ensures that resources are focused on the most promising candidates. This multi-tiered approach validates the initial findings and elucidates the compound's mechanism of action.

Caption: Workflow for anticancer screening of pyrazole derivatives.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step involves evaluating the general cytotoxicity of the pyrazole derivatives against a panel of human cancer cell lines.[12][13] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[14]

Principle of the MTT Assay: The assay measures cellular metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[17]

Detailed Protocol: MTT Cytotoxicity Assay [16]

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) to ~80% confluency.[8][11][12]

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the pyrazole derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48–72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 4 hours at 37°C. Protect the plate from light.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the purple crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Secondary Screening: Unraveling the Mechanism of Action

Compounds that demonstrate potent cytotoxicity are advanced to secondary assays to determine how they kill cancer cells. This step is crucial for understanding their therapeutic potential and for guiding further chemical optimization.

-

Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful tool to investigate whether a compound induces cell cycle arrest or apoptosis.[11] Cells are treated with the pyrazole derivative, stained with DNA-binding dyes (like propidium iodide) or apoptosis markers (like Annexin V), and analyzed to reveal disruptions in cell division or the induction of programmed cell death.[11]

-

Enzymatic Inhibition Assays: Since many pyrazoles target specific enzymes, direct in vitro enzymatic assays are essential for target validation.[14] Kinase inhibition assays are particularly relevant.[18] These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. Modern assays are often non-radioactive, relying on luminescence (e.g., ADP-Glo) or fluorescence to quantify enzyme activity.[18][19]

Structure-Activity Relationship (SAR) Insights for Anticancer Pyrazoles

Systematic screening of derivative libraries allows for the establishment of SAR, which guides the design of more potent and selective compounds.

| Position on Pyrazole Ring | Substitution Type | Impact on Anticancer Activity | Reference |

| N1 | Large aromatic/heterocyclic groups | Often crucial for binding to kinase hinge regions; can enhance potency. | [10][20] |

| C3 | Phenyl or substituted phenyl rings | Modifications can modulate activity and selectivity. Electron-withdrawing groups may increase potency. | [21][22] |

| C4 | Varies | Substitution with groups capable of hydrogen bonding can improve target engagement. | [10] |

| C5 | Phenyl or other aryl groups | Important for occupying hydrophobic pockets in the target protein. | [20] |

Part 2: Anti-inflammatory Activity Screening

Pyrazole derivatives are renowned for their anti-inflammatory properties, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[1][7] The selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[7]

Mechanism of Action: The COX Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation.

Caption: The role of COX enzymes in prostaglandin synthesis.

In Vitro Screening: COX Inhibition Assays

The primary in vitro screen for anti-inflammatory pyrazoles is a direct enzymatic assay to measure COX-1 and COX-2 inhibition. This allows for the determination of both potency (IC₅₀) and selectivity.[23]

Principle of a Fluorometric COX Assay: These kits measure the peroxidase activity of COX. The reaction between arachidonic acid and the COX enzyme produces Prostaglandin G₂, which is then used to oxidize a fluorogenic probe, resulting in a quantifiable fluorescent signal.[24] An inhibitor will reduce the rate of fluorescence generation.

Detailed Protocol: Fluorometric COX Inhibitor Screening Assay [24][25]

-

Reagent Preparation:

-

Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions according to the kit manufacturer's instructions.

-

Reconstitute the human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep them on ice.

-

Prepare a stock solution of Arachidonic Acid (substrate).

-

-

Assay Setup (96-well opaque plate):

-

For each enzyme (COX-1 and COX-2), set up the following wells in duplicate:

-

Enzyme Control (100% activity): Add Assay Buffer.

-

Inhibitor Control: Add a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Test Compound Wells: Add pyrazole derivatives at various concentrations.

-

-

Add 80 µL of the Reaction Mix (containing Assay Buffer, Probe, and Cofactor) to each well.

-

Add 10 µL of the diluted test inhibitor or control solutions to the appropriate wells.

-

-

Enzyme Addition and Incubation:

-

Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except for a "no-enzyme" background control.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically (Ex/Em = 535/587 nm) every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the enzyme control.

-

Calculate the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

-

Data Summary: COX Inhibition by Pyrazole Derivatives

| Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >15 | 0.04 | >375 | [7] |

| N-acetyl-pyrazole (N5) | 14.87 | 0.31 | 47.98 | [26] |

| 3,5-diarylpyrazole | 4.5 | 0.02 | 225 | [7] |

| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | Dual Inhibitor | [7] |

Part 3: Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a valuable scaffold for the development of new therapeutics to combat antimicrobial resistance.[27][28][29]

Antimicrobial Screening Workflow

The screening process for antimicrobial agents typically begins with a qualitative diffusion assay to identify active compounds, followed by quantitative methods to determine the potency.

Caption: Workflow for antimicrobial screening of pyrazole derivatives.

Primary Screening: Agar Well Diffusion Assay

This method is a simple, preliminary test to evaluate the ability of a compound to inhibit the growth of microorganisms.[30][31]

Principle of Agar Well Diffusion: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compounds are added to these wells. If a compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the well.[32] The diameter of this zone is proportional to the compound's activity.

Detailed Protocol: Agar Well Diffusion Assay [30][31][33]

-

Inoculum Preparation:

-

Grow cultures of test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) in a suitable broth overnight.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Allow the plate to dry for 5-10 minutes.

-

-

Well Creation and Compound Addition:

-

Using a sterile cork borer (6-8 mm in diameter), punch uniform wells into the agar.

-

Prepare solutions of the pyrazole derivatives at a known concentration (e.g., 1 mg/mL) in a suitable solvent (like DMSO).

-

Pipette a fixed volume (e.g., 50-100 µL) of each test solution into a separate well.

-

Include a well with a standard antibiotic (e.g., Gatifloxacin, Chloramphenicol) as a positive control and a well with the solvent (DMSO) as a negative control.[34]

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

-

Data Collection:

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

-

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

While diffusion assays are excellent for initial screening, they are not quantitative. The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible microbial growth.[27] This is a critical parameter for assessing the potency of an antimicrobial agent. Briefly, serial dilutions of the compound are prepared in a 96-well plate, inoculated with the microorganism, and incubated. The lowest concentration well that remains clear is recorded as the MIC.

Data Summary: Antimicrobial Activity of Pyrazole Derivatives

| Compound Example | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Pyrazole-Thiadiazine 21c | Multi-drug resistant bacteria | - | 0.25 | [34] |

| Pyrazole-Thiadiazine 23h | Multi-drug resistant bacteria | - | 0.25 | [34] |

| Carbothiohydrazide 21a | S. aureus | 26 | 62.5 | [27] |

| Carbothiohydrazide 21a | C. albicans | 25 | 2.9 | [27] |

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. A well-designed biological screening strategy is paramount to unlocking its full potential. By employing a hierarchical approach—beginning with broad, high-throughput primary assays and progressing to more complex, mechanism-focused secondary screens—researchers can efficiently identify and validate novel, bioactive pyrazole derivatives. The detailed protocols and strategic workflows presented in this guide provide a robust framework for the systematic evaluation of these promising compounds, ultimately accelerating their journey from the laboratory bench to potential clinical applications.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.

-

(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. NATURALISTA CAMPANO, 28(1). Retrieved from [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (2019, June 1). PubMed. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Bioactive Pyrazoles: Structure, Function, and Pharmaceutical Potential | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved from [Link]

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. Retrieved from [Link]

-

Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ACS Omega. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Organic Communications. Retrieved from [Link]

-

Bioassays for anticancer activities - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025, September 23). Indian Journal of Chemistry (IJC). Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

-

Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

-

Agar Well Diffusion Method Protocol. (n.d.). AWS. Retrieved from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021, May 10). National Center for Biotechnology Information. Retrieved from [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. Retrieved from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. srrjournals.com [srrjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 29. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 30. chemistnotes.com [chemistnotes.com]

- 31. botanyjournals.com [botanyjournals.com]

- 32. youtube.com [youtube.com]

- 33. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 34. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of (1-phenyl-1H-pyrazol-4-yl)methanol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents targeting a wide array of biological pathways.[1][2][3] (1-phenyl-1H-pyrazol-4-yl)methanol represents a novel entity within this esteemed class of compounds. Its specific mechanism of action, however, remains to be elucidated. This in-depth technical guide provides a comprehensive, phased approach for researchers to systematically investigate the molecular targets and signaling pathways modulated by this compound. Grounded in the principles of scientific integrity, this document outlines a logical progression of experiments, from broad, hypothesis-generating screens to specific target validation and in-vivo engagement studies. Detailed, field-proven protocols are provided for each critical step, empowering research teams to robustly characterize the pharmacological profile of (1-phenyl-1H-pyrazol-4-yl)methanol and unlock its therapeutic potential.

Introduction: The Pyrazole Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2][3] Its versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[4][5][6] Notably, pyrazole-containing molecules have been successfully developed as potent inhibitors of kinases, such as BCR-ABL and Janus kinases (JAKs), as well as modulators of G-protein coupled receptors (GPCRs).[2][7] Given this rich history, any novel pyrazole derivative, such as (1-phenyl-1H-pyrazol-4-yl)methanol, warrants a thorough investigation into its mechanism of action to identify its place within the therapeutic landscape.

This guide is structured to provide a logical and efficient workflow for the comprehensive mechanistic investigation of (1-phenyl-1H-pyrazol-4-yl)methanol. The proposed strategy begins with broad, unbiased screening to generate initial hypotheses, followed by rigorous target identification and validation, and culminates in the elucidation of downstream signaling effects.

Phase 1: Hypothesis Generation - Broad-Based Cellular and Biochemical Profiling

The initial phase of a mechanism of action investigation aims to cast a wide net to identify potential biological activities of (1-phenyl-1H-pyrazol-4-yl)methanol. This is achieved through a combination of phenotypic screening and broad-spectrum biochemical assays.

Phenotypic Screening in Disease-Relevant Cell Lines

The first step is to assess the compound's effect on cell viability and proliferation across a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia). This will provide initial clues as to whether the compound possesses cytotoxic or cytostatic properties.

Table 1: Representative Cancer Cell Line Panel for Initial Phenotypic Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Cancer | Estrogen receptor-positive |

| MDA-MB-231 | Breast Cancer | Triple-negative |

| A549 | Lung Cancer | Non-small cell lung cancer |

| HCT116 | Colon Cancer | Colorectal carcinoma |

| K562 | Leukemia | Chronic Myelogenous Leukemia |

| Jurkat | Leukemia | T-cell leukemia |

Broad-Spectrum Kinase and GPCR Profiling

Given that a significant number of pyrazole-containing drugs target kinases and GPCRs, a logical next step is to perform broad-spectrum screening against panels of these protein families.[2][7] Several contract research organizations (CROs) offer these services with well-established and validated assays.

-

Kinome Profiling: The compound should be screened against a comprehensive panel of human kinases (typically >300) at a fixed concentration (e.g., 1 or 10 µM).[2][8][9][10] This will identify any potential kinase targets and provide a preliminary assessment of selectivity. Mass spectrometry-based approaches can also be employed for a global kinome profile.[1][11][12][13]

-

GPCR Screening: A primary screen against a panel of GPCRs, often utilizing radioligand binding assays or functional readouts like calcium flux or cAMP modulation, can reveal interactions with this major class of drug targets.[7][14][15][16][17]

The following diagram illustrates the workflow for this initial hypothesis-generating phase.

Caption: Workflow for Phase 1: Hypothesis Generation.

Phase 2: Target Identification and Validation

Once initial hits are identified in Phase 1, the next crucial step is to confirm that (1-phenyl-1H-pyrazol-4-yl)methanol directly binds to these putative targets and that this binding is responsible for the observed cellular phenotype.

Label-Free Target Identification Methods

To avoid potential artifacts from modifying the compound, label-free methods for target identification are highly recommended.

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[4][18][19][20] By treating cell lysates with the compound followed by limited proteolysis, the stabilized target protein can be identified by mass spectrometry.

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., one that showed high sensitivity in the phenotypic screen) to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., M-PER reagent supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Compound Treatment and Proteolysis:

-

Aliquot the cell lysate into equal volumes.

-

Treat aliquots with either (1-phenyl-1H-pyrazol-4-yl)methanol (at a concentration determined from cellular assays) or vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a predetermined time to achieve partial digestion.

-

Stop the digestion by adding a protease inhibitor and denaturing sample buffer.

-

-

Analysis:

-

Separate the digested proteins by SDS-PAGE.

-

Visualize protein bands using a sensitive stain (e.g., Coomassie or silver stain).

-

Excise bands that are more prominent in the compound-treated lane compared to the vehicle-treated lane.

-

Identify the proteins in the excised bands by mass spectrometry (LC-MS/MS).

-

Affinity-Based Target Identification

If label-free methods are inconclusive, affinity-based approaches can be employed. This involves synthesizing a derivative of (1-phenyl-1H-pyrazol-4-yl)methanol with an affinity tag (e.g., biotin) or immobilizing it on a resin.[5]

-

Probe Synthesis and Immobilization:

-

Synthesize a derivative of the compound with a linker attached to a non-critical position for biological activity (determined through preliminary SAR studies).

-